molecular formula C22H18N4O3S B1436982 Axitinib metabolite M9 CAS No. 1348044-24-5

Axitinib metabolite M9

Cat. No.: B1436982
CAS No.: 1348044-24-5
M. Wt: 418.5 g/mol
InChI Key: MESVCUNKPBREDN-UUAZFVJBSA-N
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Description

Axitinib metabolite M9 is a derivative of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The metabolite M9 is one of the several metabolites formed during the biotransformation of axitinib in the human body .

Chemical Reactions Analysis

Axitinib metabolite M9 undergoes several types of chemical reactions, including oxidation and glucuronidation. The primary enzymes involved in these reactions are cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferase (UGT) enzymes . Common reagents used in these reactions include NADPH and UDPGA. The major products formed from these reactions are axitinib sulfoxide and axitinib N-glucuronide .

Properties

IUPAC Name

2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESVCUNKPBREDN-UUAZFVJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1348044-24-5
Record name Axitinib sulfoxide pyridine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AXITINIB SULFOXIDE PYRIDINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axitinib metabolite M9
Reactant of Route 2
Axitinib metabolite M9
Reactant of Route 3
Axitinib metabolite M9
Reactant of Route 4
Axitinib metabolite M9
Reactant of Route 5
Reactant of Route 5
Axitinib metabolite M9
Reactant of Route 6
Axitinib metabolite M9

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